4-Methoxy-1-phenyl-2-naphthamide
Description
4-Methoxy-1-phenyl-2-naphthamide is a naphthalene-derived compound featuring a methoxy group at the 4-position, a phenyl group at the 1-position, and a carboxamide moiety at the 2-position. Its structure combines aromatic and amide functionalities, making it relevant in pharmaceutical and materials science research. The methoxy group enhances solubility in polar solvents, while the phenyl and naphthamide groups contribute to π-π stacking interactions, which are critical in molecular recognition processes.
Properties
Molecular Formula |
C18H15NO2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
4-methoxy-1-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H15NO2/c1-21-16-11-15(18(19)20)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,19,20) |
InChI Key |
DSCIMYNIYVEACW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-phenyl-2-naphthamide typically involves the reaction of 4-methoxy-1-naphthoyl chloride with aniline in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-phenyl-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-1-phenyl-2-naphthamide.
Reduction: 4-Methoxy-1-phenyl-2-naphthylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-1-phenyl-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 4-Methoxy-1-phenyl-2-naphthamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a role in the breakdown of neurotransmitters in the brain. This inhibition is achieved through reversible and competitive binding to the active site of the enzyme, thereby preventing the degradation of neurotransmitters and potentially alleviating symptoms of neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The closest structural analog in the provided evidence is 4-[(E)-(2-Chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methoxyphenyl)-2-naphthamide (hereafter referred to as Compound A ). Key comparisons include:
- Substituents :
Physicochemical Properties
| Property | This compound | Compound A |
|---|---|---|
| Molecular Weight | ~307 g/mol | ~504 g/mol |
| Solubility | Moderate in DMSO, ethanol | Lower due to increased hydrophobicity from Cl and diazenyl |
| Reactivity | Stable under ambient conditions | Photo-responsive (diazenyl group) |
Research Findings
- Role of Substituents : The diazenyl group in Compound A introduces photodynamic therapeutic properties, a feature absent in the parent compound. Chlorine and hydroxyl groups improve binding affinity to biological targets like DNA topoisomerase II .
- Synthetic Challenges : Compound A requires multi-step synthesis (e.g., diazo coupling), whereas this compound is synthesized via direct amidation, reducing production costs.
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